2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid
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Overview
Description
2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid is a chemical compound with the molecular formula C14H9BrN2O2S2 and a molecular weight of 381.27 g/mol . This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a bromophenyl group and a sulfanylacetic acid moiety, contributing to its unique chemical properties.
Preparation Methods
The synthesis of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[3,2-d]pyrimidine core. This can be achieved by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The bromophenyl group is then introduced through a substitution reaction, and the sulfanylacetic acid moiety is attached via a nucleophilic substitution reaction . Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of substituted thieno[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby exerting anticancer effects . The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
2-{[6-(4-Bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanyl}acetic acid can be compared with other similar compounds, such as:
Thieno[3,2-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the core.
Bromophenyl derivatives: Compounds with a bromophenyl group may exhibit similar reactivity in substitution reactions but differ in their overall biological activity depending on the other functional groups present.
Sulfanylacetic acid derivatives: These compounds contain the sulfanylacetic acid moiety and may have similar chemical reactivity but different biological properties based on the other parts of the molecule.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical and biological properties that are not found in other compounds .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl]sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O2S2/c15-9-3-1-8(2-4-9)11-5-10-13(21-11)14(17-7-16-10)20-6-12(18)19/h1-5,7H,6H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHPOUAVHNJDOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(S2)C(=NC=N3)SCC(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
848336-14-1 |
Source
|
Record name | 2-((6-(4-bromophenyl)thieno[3,2-d]pyrimidin-4-yl)thio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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